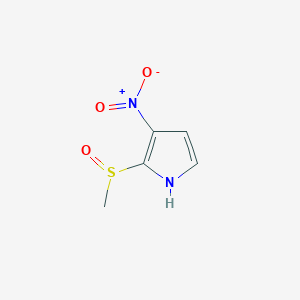







|
REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[NH:4][CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[OH:11]O>C(O)(=O)C>[CH3:1][S:2]([C:3]1[NH:4][CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9])=[O:11]
|


|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CSC=1NC=CC1[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo (after first checking that no peroxide
|
|
Type
|
CUSTOM
|
|
Details
|
was recrystallised from propan-2-ol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)C=1NC=CC1[N+](=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |